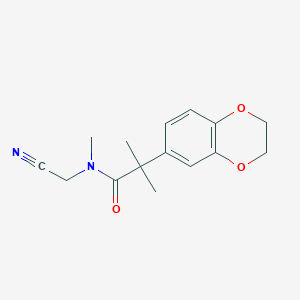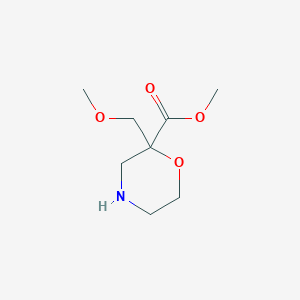
2',4',6'-Trihidroxi-3'-propilacetofenona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,4’,6’-Trihydroxy-3’-propylacetophenone is an organic compound with the molecular formula C11H14O4 and a molecular weight of 210.23 g/mol . It is characterized by the presence of three hydroxyl groups and a propyl group attached to an acetophenone core. This compound is known for its versatile applications in various fields of scientific research and industry.
Aplicaciones Científicas De Investigación
2’,4’,6’-Trihydroxy-3’-propylacetophenone has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Mecanismo De Acción
Target of Action
The primary targets of 2’,4’,6’-Trihydroxy-3’-propylacetophenone are currently unknown. This compound is a relatively new subject of study, and research is ongoing to identify its specific targets within biological systems .
Result of Action
The molecular and cellular effects of 2’,4’,6’-Trihydroxy-3’-propylacetophenone’s action are currently unknown . As research progresses, these effects will be identified and characterized, providing valuable information about the compound’s potential therapeutic applications.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2’,4’,6’-Trihydroxy-3’-propylacetophenone . These factors can include pH, temperature, and the presence of other molecules, among others.
Métodos De Preparación
The synthesis of 2’,4’,6’-Trihydroxy-3’-propylacetophenone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4,6-trihydroxyacetophenone and propyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate in a suitable solvent such as acetone or dimethylformamide.
Procedure: The 2,4,6-trihydroxyacetophenone is reacted with propyl bromide in the presence of the base, leading to the formation of 2’,4’,6’-Trihydroxy-3’-propylacetophenone through a nucleophilic substitution reaction.
Análisis De Reacciones Químicas
2’,4’,6’-Trihydroxy-3’-propylacetophenone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The carbonyl group in the acetophenone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification, using reagents like acyl chlorides or alkyl halides.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form larger, more complex molecules.
Comparación Con Compuestos Similares
2’,4’,6’-Trihydroxy-3’-propylacetophenone can be compared with other similar compounds, such as:
2’,4’,6’-Trihydroxyacetophenone: Lacks the propyl group, which may affect its solubility and reactivity.
2’,4’,6’-Trihydroxy-3’-methylacetophenone: Contains a methyl group instead of a propyl group, leading to differences in steric and electronic effects.
2’,4’,6’-Trihydroxy-3’-ethylacetophenone: Contains an ethyl group, which may influence its chemical and biological properties differently compared to the propyl derivative.
Propiedades
IUPAC Name |
1-(2,4,6-trihydroxy-3-propylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-3-4-7-8(13)5-9(14)10(6(2)12)11(7)15/h5,13-15H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMMIJNCCUGNGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=C(C=C1O)O)C(=O)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl]amino]-2-methylbenzamide](/img/structure/B2554227.png)


![1-[(6-Chloropyridin-3-yl)sulfonyl]-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B2554231.png)

![5-butyryl-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2554233.png)
![2-(8-chloro-5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-(2-furylmethyl)acetamide](/img/structure/B2554235.png)





![2-methyl-6,7,8,9-tetrahydro-5H-benzo[4,5]thieno[2,3-d]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2554242.png)
![(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(9H-xanthen-9-yl)methanone](/img/structure/B2554244.png)
